3'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde
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Overview
Description
3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is a chemical compound with the molecular formula C14H9F6O2 It is characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure, along with a carboxaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxylic acid.
Reduction: Formation of 3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4’-(Trifluoromethyl)biphenyl-3-carboxaldehyde
- 4-(Trifluoromethoxy)-4’-(trifluoromethyl)biphenyl-3-carboxaldehyde
- 3’-(Trifluoromethoxy)biphenyl-3-carboxaldehyde
Uniqueness
3’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C15H8F6O2 |
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Molecular Weight |
334.21 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)12-5-9(8-22)4-11(6-12)10-2-1-3-13(7-10)23-15(19,20)21/h1-8H |
InChI Key |
HPZKBOVAMKMSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
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